Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that features a unique combination of fluorinated groups and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate moiety. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and non-protic solvents to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as the use of less hazardous reagents and solvents, is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated groups and indazole core. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated indazole derivatives and esters, such as:
- Ethyl 2-(3-(trifluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
- Methyl 2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
Uniqueness
What sets this compound apart is its specific combination of fluorinated groups and the indazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C12H12F6N2O2 |
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Molecular Weight |
330.23 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-4,4,7,7-tetrafluoro-5,6-dihydroindazol-1-yl]acetate |
InChI |
InChI=1S/C12H12F6N2O2/c1-2-22-6(21)5-20-9-7(8(19-20)10(13)14)11(15,16)3-4-12(9,17)18/h10H,2-5H2,1H3 |
InChI Key |
SDGJYSYSCVDWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C(F)F)C(CCC2(F)F)(F)F |
Origin of Product |
United States |
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